Plasmocid

Description

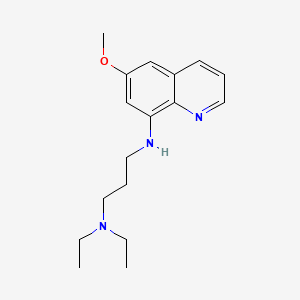

Structure

3D Structure

Properties

CAS No. |

551-01-9 |

|---|---|

Molecular Formula |

C17H25N3O |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine |

InChI |

InChI=1S/C17H25N3O/c1-4-20(5-2)11-7-10-18-16-13-15(21-3)12-14-8-6-9-19-17(14)16/h6,8-9,12-13,18H,4-5,7,10-11H2,1-3H3 |

InChI Key |

WIPRQKODGRKUEW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |

Canonical SMILES |

CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |

Other CAS No. |

551-01-9 |

Related CAS |

304-24-5 (hydriodide) |

Synonyms |

6-methoxy-8-(3-diethylaminopropylamino)quinoline 6-methoxy-8-(3-diethylaminopropylamino)quinoline hydroiodide plasmocid |

Origin of Product |

United States |

Foundational & Exploratory

The Probable Mechanism of Plasmocid (Pamaquine) in Plasmodium vivax: An In-depth Technical Guide

Disclaimer: Plasmocid, also known as pamaquine, is an 8-aminoquinoline antimalarial drug that is no longer in routine clinical use due to its toxicity profile and the availability of safer and more effective alternatives, such as primaquine. Consequently, recent in-depth research on its specific mechanism of action is limited. This guide provides a comprehensive overview of the probable mechanism of action of this compound against Plasmodium vivax, extrapolated from the well-studied properties of its chemical class, the 8-aminoquinolines, and its close analog, primaquine.

Executive Summary

This compound is an 8-aminoquinoline drug historically used for the treatment of malaria. Its primary therapeutic value against Plasmodium vivax lies in its ability to eradicate the dormant liver stages of the parasite, known as hypnozoites, which are responsible for disease relapse. The mechanism of action is not direct but relies on metabolic activation by the host's hepatic enzymes. This bioactivation is hypothesized to generate reactive metabolites that induce significant oxidative stress within the parasite, leading to disruption of mitochondrial function and ultimately, cell death. While effective against hypnozoites and the erythrocytic stages of P. vivax, its use has been superseded by primaquine due to a less favorable therapeutic index.[1]

Historical Context and Comparative Profile

Pamaquine was the first synthetic 8-aminoquinoline antimalarial agent, discovered in the 1920s.[2] It represented a significant advancement in malaria chemotherapy, particularly in its ability to prevent relapses of P. vivax malaria.[1] However, its clinical use was hampered by a narrow therapeutic window and the risk of severe side effects, most notably hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] The subsequent development of primaquine, a close structural analog, offered a better efficacy and safety profile, leading to the eventual decline in the use of pamaquine.

| Feature | This compound (Pamaquine) | Primaquine |

| Therapeutic Efficacy | Effective against P. vivax hypnozoites and erythrocytic stages.[1] | Highly effective against P. vivax hypnozoites and gametocytes; weaker activity against erythrocytic stages. |

| Toxicity Profile | Considered more toxic than primaquine, with a higher risk of adverse effects.[1] | Less toxic than pamaquine, but still carries a risk of hemolysis in G6PD-deficient individuals. |

| Clinical Use | No longer in routine clinical use. | The standard of care for the radical cure of P. vivax malaria. |

| Prophylactic Use | Disappointing results in a small clinical trial as a causal prophylactic.[1] | Effective as a causal prophylactic. |

Proposed Mechanism of Action

The antimalarial activity of this compound against P. vivax is believed to be indirect, requiring metabolic activation within the host. The proposed mechanism can be broken down into two key stages: bioactivation and induction of oxidative stress.

Bioactivation by Host Cytochrome P450 Enzymes

This compound, upon administration, is transported to the liver, where it undergoes metabolism by the cytochrome P450 (CYP450) enzyme system. For the related compound primaquine, CYP2D6 has been identified as a key enzyme in this process. It is highly probable that this compound is also metabolized by hepatic CYPs to produce reactive, hydroxylated metabolites. These metabolites are the active antimalarial agents, not the parent drug itself.

Figure 1: Bioactivation of this compound in the Host Liver.

Induction of Oxidative Stress and Parasite Killing

The reactive metabolites of this compound are potent oxidizing agents. They are thought to interfere with the parasite's mitochondrial electron transport chain. This disruption leads to the generation of high levels of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. The accumulation of ROS overwhelms the parasite's antioxidant defense mechanisms, leading to widespread oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids. This cascade of oxidative damage culminates in the death of the parasite. This mechanism is believed to be effective against both the metabolically active blood-stage trophozoites and the dormant hypnozoites in the liver.

Figure 2: Proposed Mechanism of Action of this compound Metabolites in P. vivax.

Experimental Protocols for Assessing 8-Aminoquinoline Activity

In Vitro Culture and Drug Susceptibility Assay for P. vivax Liver Stages

This protocol outlines the key steps for establishing an in vitro culture of P. vivax liver stages and assessing the efficacy of a test compound.

1. Preparation of Micropatterned Primary Human Hepatocyte Co-cultures (MPCCs):

- Primary human hepatocytes are seeded onto collagen-coated plates that are micropatterned to control cell shape and function.

- The hepatocytes are co-cultured with stromal cells (e.g., fibroblasts) to maintain their viability and metabolic activity for an extended period.

2. P. vivax Sporozoite Isolation and Infection:

- Anopheles mosquitoes are infected with P. vivax by feeding on gametocyte-containing blood.

- After a suitable incubation period, sporozoites are dissected from the mosquito salivary glands under sterile conditions.

- The isolated sporozoites are then used to infect the MPCCs.

3. Compound Treatment:

- Following infection, the culture medium is replaced with a medium containing the test compound (e.g., this compound) at various concentrations. Control wells receive the vehicle only.

- For testing against established hypnozoites, the compound is added after a few days of culture, allowing for the differentiation of schizonts and hypnozoites.

4. Assay Readout and Data Analysis:

- After the desired incubation period (typically several days), the cultures are fixed and stained with fluorescently labeled antibodies specific for Plasmodium proteins (e.g., circumsporozoite protein (CSP) or up-regulated in infective sporozoites protein 4 (UIS4)) to visualize the liver-stage parasites.

- Automated microscopy and image analysis software are used to quantify the number and size of the developing schizonts and the number of persistent hypnozoites.

- The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prepare_MPCC [label="Prepare Micropatterned\nPrimary Human Hepatocyte\nCo-cultures (MPCCs)"];

Isolate_Sporozoites [label="Isolate P. vivax\nSporozoites from\nInfected Mosquitoes"];

Infect_MPCC [label="Infect MPCCs with\nSporozoites"];

Add_Compound [label="Add Test Compound\n(e.g., this compound) at\nVarying Concentrations"];

Incubate [label="Incubate for\nSeveral Days"];

Fix_Stain [label="Fix and Stain with\nFluorescent Antibodies"];

Image_Analyze [label="Automated Microscopy\nand Image Analysis"];

Calculate_IC50 [label="Calculate IC50\nValues"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_MPCC;

Start -> Isolate_Sporozoites;

Prepare_MPCC -> Infect_MPCC;

Isolate_Sporozoites -> Infect_MPCC;

Infect_MPCC -> Add_Compound;

Add_Compound -> Incubate;

Incubate -> Fix_Stain;

Fix_Stain -> Image_Analyze;

Image_Analyze -> Calculate_IC50;

Calculate_IC50 -> End;

}

Figure 3: Experimental Workflow for In Vitro Drug Susceptibility Testing of 8-Aminoquinolines against P. vivax Liver Stages.

Conclusion and Future Directions

The mechanism of action of this compound in Plasmodium vivax is inferred to be consistent with that of other 8-aminoquinolines, primarily involving host-mediated metabolic activation to produce reactive species that induce lethal oxidative stress in the parasite. This activity is crucial for the eradication of dormant hypnozoites, the key determinant of P. vivax relapse. Due to its unfavorable toxicity profile compared to primaquine, this compound is no longer a frontline antimalarial drug. However, understanding its mechanism of action remains relevant for the broader understanding of 8-aminoquinoline pharmacology and the development of new, safer, and more effective drugs for the radical cure of P. vivax malaria. Future research in this area should focus on identifying the specific metabolic pathways of different 8-aminoquinolines and elucidating the precise molecular targets of their reactive metabolites within the parasite. Such knowledge will be invaluable for designing novel therapeutics with an improved therapeutic index.

References

The Dawn of Synthetic Antimalarials: A Technical History of Plasmocid's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmocid, also known as Pamaquine and initially named Plasmochin, holds a significant place in the history of medicinal chemistry as the second synthetic antimalarial drug to be discovered, following methylene blue.[1] Its development in the 1920s marked a pivotal moment, demonstrating that synthetic compounds could effectively combat malaria, a disease that had for centuries been treated with the natural product quinine. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, its chemical properties, mechanism of action, and the early experimental work that established its use. The document is intended for researchers, scientists, and drug development professionals interested in the evolution of antimalarial therapies.

Historical Discovery and Development

The journey of this compound began in the laboratories of Bayer in Elberfeld, Germany, a hub of chemical and pharmaceutical innovation in the early 20th century. The development of synthetic dyes had laid the groundwork for the systematic synthesis and testing of new chemical entities for therapeutic purposes.

1.1. The German Initiative and Synthesis (1924)

In 1924, a team of German chemists, Wilhelm Schulemann, Fritz Schoenhoefer, and August Wingler, successfully synthesized the compound that would be named Plasmochin.[1] Their work was a part of a broader effort in Germany to develop synthetic drugs, a field that had gained momentum after the successes with compounds like Salvarsan for syphilis. The synthesis of this compound was a landmark achievement, showcasing the potential of rational drug design in an era dominated by natural remedies.

1.2. Early Preclinical Evaluation: The Avian Malaria Model (1926)

Following its synthesis, the antimalarial properties of this compound were first demonstrated by Wilhelm Roehl in 1926. Roehl utilized an avian malaria model, infecting birds with the Plasmodium parasite to test the efficacy of the new compound. His experiments successfully showed that this compound was effective in treating malaria in these animal models, paving the way for its introduction into human medicine.[1] Avian malaria was a standard experimental system for malaria research in the early 20th century.

1.3. A Breakthrough in Human Malaria: Preventing Relapse (1929)

A significant milestone in the clinical application of this compound came in 1929 with a large-scale trial conducted by the Royal Army Medical Corps and the British Indian Medical Service. This trial provided the first conclusive evidence that a drug could prevent the relapse of Plasmodium vivax malaria.[2] Prior to this, it was understood that patients with vivax malaria would experience recurrent episodes of the disease, and there was no effective treatment to prevent these relapses.[2] This discovery was a major advancement in the management of this debilitating form of malaria.

Quantitative Data Summary

Detailed quantitative data from the initial historical studies on this compound are not extensively available in modern digital archives. The following tables summarize the available information on its toxicity.

Table 1: Acute Toxicity of Pamaquine

| Test Type | Route of Exposure | Species | Dose | Toxic Effects |

| LD50 | Oral | Mouse | 68 mg/kg | Details not reported other than lethal dose value. |

| LDLo | Subcutaneous | Mouse | 12.5 mg/kg | Changes in motor activity, dyspnea. |

| LDLo | Unreported | Human (man) | 7.353 mg/kg | Details not reported other than lethal dose value. |

| LDLo | Subcutaneous | Dog | 20 mg/kg | Details not reported other than lethal dose value. |

| LDLo | Oral | Cat | 7.5 mg/kg | Coma, methemoglobinemia-carboxyhemoglobin. |

| LDLo | Subcutaneous | Cat | 5 mg/kg | Coma, methemoglobinemia-carboxyhemoglobin. |

| LDLo | Intravenous | Cat | 5 mg/kg | Convulsions or effect on seizure threshold, coma, methemoglobinemia-carboxyhemoglobin. |

Source: Adapted from available toxicity data.

Experimental Protocols

The precise, detailed experimental protocols from the 1920s are not fully available in contemporary literature. However, based on the scientific practices of the era, the following are reconstructed outlines of the key experimental methodologies.

3.1. Synthesis of Pamaquine (this compound)

While the original 1924 synthesis by Schulemann, Schoenhoefer, and Wingler is not detailed in readily available sources, a modern preparation method provides insight into the chemical process. The synthesis involves a two-step reaction:

-

Halogenation of 8-amino-6-methoxyquinoline: The amino group on 8-amino-6-methoxyquinoline is substituted with a halogen (e.g., bromine or chlorine) to produce an 8-halogen-6-methoxyquinoline intermediate. This can be achieved through a Sandmeyer-type reaction using copper halides and a diazotizing agent.

-

Coupling with 5-diethylamino-2-aminopentane: The resulting 8-halogen-6-methoxyquinoline is then coupled with 5-diethylamino-2-aminopentane to yield pamaquine. This coupling is a nucleophilic substitution reaction.

A YouTube video describes a synthesis starting with 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction with glycerol in the presence of sulfuric acid and an oxidizing agent (nitrobenzene) to form the quinoline ring system. The nitro group is then reduced to an amine, followed by condensation with 4-bromo-N,N-diethylpentan-1-amine to yield pamaquine.[3][4]

3.2. Avian Malaria Efficacy Testing (Reconstructed from Roehl's 1926 work)

The avian malaria model was crucial for the initial screening of antimalarial compounds.

-

Parasite and Host: Canaries or other small birds were typically used as the host organism. The birds would be infected with a species of avian malaria parasite, such as Plasmodium relictum or Plasmodium cathemerium.

-

Infection: Infection was induced by injecting the birds with blood containing the malaria parasites.

-

Drug Administration: Pamaquine would have been administered orally or via injection at various doses to different groups of infected birds.

-

Efficacy Assessment: The effectiveness of the treatment would have been determined by microscopic examination of blood smears to monitor the level of parasitemia (the percentage of red blood cells infected with the parasite). A reduction in parasitemia or complete clearance of parasites from the blood would indicate efficacy. The overall health and survival of the birds would also have been monitored.

3.3. Clinical Trial for Vivax Malaria Relapse Prevention (Reconstructed from the 1929 trial)

The 1929 trial by the Royal Army Medical Corps was a landmark study. While the specific protocol is not detailed in the available search results, a typical clinical trial of that era would have involved the following elements:

-

Study Population: Soldiers and personnel who had contracted P. vivax malaria in endemic regions.

-

Treatment Groups: Participants would have been divided into at least two groups: a treatment group receiving pamaquine and a control group likely receiving the standard treatment of the time (quinine) or no preventative treatment for relapse.

-

Dosing: The pamaquine group would have received a specific daily dose of the drug for a defined period.

-

Follow-up: Both groups would have been monitored over an extended period (months) for the recurrence of malaria symptoms and the presence of parasites in their blood.

-

Outcome Measurement: The primary outcome would have been the rate of relapse in each group. A significantly lower relapse rate in the pamaquine group would demonstrate its efficacy in preventing vivax malaria relapses.

Signaling Pathways and Experimental Workflows

4.1. Mechanism of Action of 8-Aminoquinolines

Pamaquine is an 8-aminoquinoline, a class of compounds that includes primaquine. The precise molecular mechanism of action of 8-aminoquinolines is still not fully elucidated but is believed to involve metabolic activation.

The current hypothesis suggests a two-step process:

-

CYP-mediated Metabolism: The parent drug is metabolized by cytochrome P450 enzymes (predominantly CYP2D6) in the liver into reactive, hydroxylated metabolites.

-

Redox Cycling and ROS Generation: These metabolites undergo redox cycling, a process that generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. The accumulation of ROS within the parasite is thought to cause oxidative damage to essential biomolecules, leading to parasite death.

This mechanism is thought to be responsible for the drug's activity against the liver stages (hypnozoites) of P. vivax and P. ovale, as well as its gametocytocidal effects.

Caption: Proposed mechanism of action for 8-aminoquinolines like Pamaquine.

4.2. Mechanism of Hemolysis in G6PD Deficiency

The same oxidative stress mechanism is responsible for the primary toxicity of pamaquine: hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. G6PD is a crucial enzyme in the pentose phosphate pathway, which is the only source of NADPH in red blood cells. NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant that protects red blood cells from oxidative damage.

In G6PD-deficient individuals, the production of NADPH is impaired. When they are exposed to oxidant drugs like pamaquine, their red blood cells cannot cope with the increased oxidative stress from the drug's metabolites. This leads to the oxidation of hemoglobin and other cellular components, damage to the red blood cell membrane, and ultimately, hemolysis (the rupture of red blood cells).

4.3. Historical Drug Discovery Workflow

The discovery of this compound exemplifies the early drug discovery workflow, which was a blend of organic synthesis, animal screening, and clinical observation.

Caption: Early 20th-century workflow for antimalarial drug discovery, exemplified by this compound.

Conclusion

The discovery of this compound was a seminal event in the history of chemotherapy. It validated the concept that synthetic molecules could be designed to effectively treat infectious diseases, a paradigm shift that fueled the growth of the modern pharmaceutical industry. Although this compound (Pamaquine) has been largely replaced by the less toxic and more effective 8-aminoquinoline, primaquine, its historical importance cannot be overstated. The early research on this compound laid the foundation for our understanding of how to treat the relapsing forms of malaria and highlighted the critical issue of drug-induced hemolysis in G6PD-deficient individuals, a consideration that remains paramount in the development and deployment of antimalarial drugs today.

References

- 1. PLASMOCHIN, PLASMOCHIN WITH QUININE SALTS AND ATABRINE IN MALARIA THERAPY | Semantic Scholar [semanticscholar.org]

- 2. Pamaquine - Wikipedia [en.wikipedia.org]

- 3. Antirelapse Efficacy of Various Primaquine Regimens for Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of relapse periodicity in Plasmodium vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]

Pamaquine: A Technical Guide to the First Synthetic Antimalarial

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pamaquine, synthesized in 1924, holds a significant place in the history of medicinal chemistry as the first synthetic antimalarial drug.[1] Developed in Germany, it represented a pivotal moment in the fight against malaria, demonstrating that synthetic compounds could effectively combat the parasitic disease.[1][2] This technical guide provides a comprehensive overview of pamaquine, focusing on its historical development, chemical synthesis, mechanism of action, efficacy, and toxicity. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational science of synthetic antimalarials. While pamaquine has been largely superseded by its less toxic and more effective successor, primaquine, its study remains crucial for understanding the evolution of antimalarial drug discovery.[1]

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, has been a global health challenge for centuries. The development of effective treatments has been a long and arduous journey, beginning with the use of natural remedies like quinine from the cinchona bark. The early 20th century marked a turning point with the advent of synthetic chemistry, leading to the development of pamaquine (also known as Plasmochin or Plasmoquine).[1][3] Synthesized by Schulemann, Schoenhoeffer, and Wingler in 1924, pamaquine was the first entirely synthetic compound to demonstrate significant antimalarial activity.[1][2]

Pamaquine, an 8-aminoquinoline derivative, was found to be particularly effective against the latent liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, a crucial feature for preventing disease relapse.[1][3] A landmark trial in 1929 by the Royal Army Medical Corps and the British Indian Medical Service provided the first evidence that a drug could prevent the relapse of vivax malaria.[1][2] Despite its groundbreaking efficacy, the clinical use of pamaquine was hampered by its significant toxicity, most notably the induction of hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][3] This ultimately led to its replacement by the related but safer compound, primaquine.

This whitepaper will delve into the technical aspects of pamaquine, presenting available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows to provide a thorough understanding of this pioneering antimalarial agent.

Quantitative Data

The available historical literature on pamaquine often lacks the detailed quantitative data common in modern clinical trials. Much of the precise data on 8-aminoquinolines comes from later studies on primaquine. However, the following tables summarize the available information on pamaquine's efficacy and toxicity.

Table 1: Efficacy of Pamaquine in Preventing Vivax Malaria Relapse (Historical Observations)

| Study/Observation | Dosage Regimen | Patient Population | Outcome | Reference |

| Royal Army Medical Corps & British Indian Medical Service Trial (1929) | Not specified in available abstracts | Military personnel with vivax malaria | Demonstrated for the first time the possibility of preventing relapse of vivax malaria. | [1][2] |

| Early Clinical Trials (General Observation) | Varied | Malaria patients | Reported to be 30 times more effective than quinine against certain stages of the parasite. | [1][2] |

Table 2: Toxicity Profile of Pamaquine

| Adverse Effect | Patient Population | Dosage | Incidence/Severity | Reference |

| Hemolytic Anemia | Individuals with G6PD deficiency | Therapeutic doses | Significant and potentially severe. | [1][3] |

| Methemoglobinemia | General population | Therapeutic doses | A known side effect of 8-aminoquinolines. | [4] |

| Abdominal Cramps, Nausea | General population | Therapeutic doses | Common side effects. | [4] |

Table 3: Comparative Efficacy of 8-Aminoquinolines (Pamaquine vs. Primaquine)

| Compound | Efficacy against Hypnozoites | Efficacy against Erythrocytic Stages | Toxicity | Overall Clinical Utility | Reference |

| Pamaquine | Effective | Very Effective | High | Limited by toxicity | [1][3] |

| Primaquine | Highly Effective | Weak | Lower than pamaquine | Standard of care for preventing relapse | [1][3] |

Experimental Protocols

Chemical Synthesis of Pamaquine

The synthesis of pamaquine involves the coupling of a substituted 8-aminoquinoline core with a dialkylaminoalkyl side chain. A general, modern approach for the synthesis of pamaquine is outlined below, based on patent literature.[5][6]

General Two-Step Synthesis of Pamaquine:

-

Halogenation of 8-amino-6-methoxyquinoline: The amino group of 8-amino-6-methoxyquinoline is replaced with a halogen (e.g., bromine or chlorine) via a Sandmeyer-type reaction to yield 8-halo-6-methoxyquinoline.

-

Buchwald-Hartwig Coupling: The resulting 8-halo-6-methoxyquinoline is then coupled with 5-diethylamino-2-aminopentane in the presence of a palladium catalyst and a base to form the final product, pamaquine.

Note: The original synthesis by Schulemann, Schoenhoeffer, and Wingler likely involved different methodologies, but detailed historical records of the exact laboratory procedures are scarce.

In Vitro Efficacy Testing: Asexual Blood Stage Assay

The in vitro activity of antimalarial compounds against the asexual erythrocytic stages of Plasmodium falciparum can be assessed using various methods. A common approach is the SYBR Green I-based fluorescence assay.

Protocol Outline:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Drug Preparation: Pamaquine is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.

-

Assay Setup: Synchronized ring-stage parasites are incubated with the various concentrations of pamaquine in a 96-well plate for 72 hours.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.

In Vivo Efficacy Testing: 4-Day Suppressive Test in Mice

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds against the blood stages of rodent malaria parasites, such as Plasmodium berghei.

Protocol Outline:

-

Infection: Mice are inoculated with P. berghei-infected red blood cells.

-

Treatment: Treatment with pamaquine (administered orally or by another appropriate route) is initiated a few hours after infection and continued daily for four days. A control group receives the vehicle only.

-

Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated group is compared to that of the control group to calculate the percentage of parasite growth inhibition.

In Vivo Relapse Prevention Model in Rhesus Monkeys

The efficacy of compounds against the hypnozoites of P. vivax is often tested in a rhesus monkey model using Plasmodium cynomolgi, which also forms hypnozoites.

Protocol Outline:

-

Infection: Rhesus monkeys are infected with P. cynomolgi sporozoites.

-

Blood Stage Treatment: A blood-stage antimalarial (e.g., chloroquine) is administered to clear the initial blood infection, leaving the liver-stage hypnozoites intact.

-

Test Compound Administration: Pamaquine is then administered at a specific dosage regimen.

-

Follow-up: The animals are monitored for several months for the appearance of parasites in the blood, which would indicate a relapse from the reactivation of hypnozoites.

-

Data Analysis: The relapse rate in the treated group is compared to a control group that did not receive the test compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Oxidative Stress Pathway

The mechanism of action of pamaquine is believed to be analogous to that of primaquine, involving metabolic activation to generate reactive oxygen species (ROS) that induce oxidative stress within the parasite.[7][8]

Caption: Proposed mechanism of action for pamaquine.

Experimental Workflow: In Vitro Antimalarial Drug Screening

The following diagram illustrates a typical workflow for screening compounds for antimalarial activity in vitro.

Caption: A generalized workflow for in vitro antimalarial drug screening.

Logical Relationship: Pamaquine Development and Clinical Application

This diagram illustrates the logical progression from the synthesis of pamaquine to its clinical application and eventual replacement.

Caption: The developmental timeline and clinical fate of pamaquine.

Conclusion

Pamaquine stands as a testament to the power of chemical synthesis in the development of novel therapeutics. As the first synthetic antimalarial, it opened a new chapter in the fight against a devastating disease, proving that the reliance on natural products was not the only path forward. Its effectiveness against the persistent liver stages of P. vivax was a particularly significant discovery that informed the development of subsequent 8-aminoquinolines.

However, the story of pamaquine also serves as a crucial lesson in the importance of the therapeutic index. Its dose-limiting toxicity, particularly the risk of severe hemolysis in G6PD-deficient individuals, ultimately led to its decline in clinical use. The development of primaquine, a less toxic and more effective analogue, highlights the iterative nature of drug discovery and the continuous drive for safer and more efficacious treatments.

For modern researchers and drug development professionals, the study of pamaquine offers valuable insights into the history of antimalarial chemotherapy, the structure-activity relationships of 8-aminoquinolines, and the critical interplay between efficacy and toxicity. While no longer in clinical use, the legacy of pamaquine endures in the ongoing quest for new and improved treatments to combat malaria worldwide.

References

- 1. Primaquine radical cure of Plasmodium vivax: a critical review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pamaquine - Wikipedia [en.wikipedia.org]

- 4. Primaquine for preventing relapse in people with Plasmodium vivax malaria treated with chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antirelapse Efficacy of Various Primaquine Regimens for Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111217747A - Preparation method of pamaquine - Google Patents [patents.google.com]

- 7. Plasmodium vivax treatments: what are we looking for? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Plasmocid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmocid, also known by its IUPAC name N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine, is a synthetic antimalarial agent belonging to the 8-aminoquinoline class of compounds. Historically significant in the early era of antimalarial drug discovery, this compound has been a subject of interest for its activity against the exoerythrocytic (liver) stages of the Plasmodium parasite. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data, intended to serve as a valuable resource for researchers in the field of medicinal chemistry and parasitology.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a 6-methoxyquinoline core substituted at the 8-position with a diethylaminopropylamino side chain.

| Identifier | Value |

| IUPAC Name | N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine |

| CAS Number | 551-01-9 |

| Molecular Formula | C17H25N3O |

| Molecular Weight | 287.4 g/mol |

| SMILES | CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |

| InChI Key | WIPRQKODGRKUEW-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. The following table summarizes available experimental and predicted data.

| Property | Value | Source |

| Melting Point | Data not available in searched literature | - |

| Boiling Point | Data not available in searched literature | - |

| Aqueous Solubility | Data not available in searched literature | - |

| pKa (predicted) | Multiple values predicted for the amine groups | [1][2][3][4][5][6] |

| logP (predicted) | Values vary depending on the prediction method | [1][7][8] |

Note: Experimentally determined values for melting point, boiling point, and aqueous solubility were not found in the surveyed literature. The pKa and logP values are based on computational predictions and may vary. For accurate drug development, experimental determination of these properties is recommended.

Mechanism of Action

The precise molecular mechanism of action for this compound, like other 8-aminoquinolines, is not fully elucidated. However, evidence suggests that its antimalarial activity is linked to the induction of mitochondrial dysfunction. A key proposed pathway involves the activation of phospholipase, leading to a cascade of events that disrupt the parasite's cellular integrity.

A study on rat hearts demonstrated that this compound administration leads to a significant increase in lipid peroxides and phospholipase activity, resulting in mitochondrial dysfunction. This suggests a mechanism where this compound triggers the degradation of phospholipids within mitochondrial membranes.[9]

Proposed Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

The following diagram illustrates the hypothesized signaling pathway.

Caption: Proposed pathway of this compound-induced mitochondrial dysfunction.

Experimental Data

Synthesis

A general method for the synthesis of N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine (this compound) involves the condensation of 8-amino-6-methoxyquinoline with 3-diethylaminopropyl chloride hydrochloride. The upstream products for the synthesis of the quinoline precursor include 4-methoxy-2-nitroacetanilide.[10]

Experimental Protocol: General Synthesis of 8-Aminoquinolines

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-amino-6-methoxyquinoline in a suitable aprotic solvent (e.g., toluene or xylene).

-

Addition of Reagents: Add an equimolar amount of 3-diethylaminopropyl chloride hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound and its related impurities.

Experimental Protocol: General HPLC Method for Aminoquinolines

A specific HPLC method for this compound is not detailed in recent literature. The following is a general protocol that can be optimized:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Workflow for HPLC Method Development

Caption: General workflow for HPLC analysis of this compound.

In Vitro Efficacy

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

-

Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at a defined parasitemia and hematocrit.

-

Drug Dilution: Prepare serial dilutions of this compound in culture medium in a 96-well plate.

-

Incubation: Add the parasitized erythrocytes to the wells and incubate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vivo Efficacy

Data from in vivo efficacy studies of this compound in animal models, such as the Plasmodium berghei mouse model, are limited in recent literature. Such studies are essential to evaluate the drug's activity against the liver stages of the parasite.[11][12][13]

Experimental Protocol: In Vivo Efficacy in a P. berghei Mouse Model

-

Infection: Infect mice with P. berghei sporozoites via mosquito bite or intravenous injection.

-

Drug Administration: Administer this compound orally or via another appropriate route at various doses and time points post-infection to target the liver stage.

-

Parasitemia Monitoring: Monitor the development of blood-stage parasitemia by microscopic examination of Giemsa-stained blood smears.

-

Efficacy Determination: Determine the efficacy of this compound by the delay or complete prevention of the onset of blood-stage infection compared to an untreated control group.

Toxicity Data

Comprehensive and specific toxicity data for this compound, such as the median lethal dose (LD50) and cytotoxicity (IC50) against mammalian cell lines, are not widely available in the contemporary scientific literature. General toxicity information for the 8-aminoquinoline class includes the potential for hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. A study using Plasmocin™, a different compound, showed cytotoxicity in various mammalian cell lines, but these results cannot be directly extrapolated to this compound.[9][14][15][16][17]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate.

-

Drug Treatment: Expose the cells to serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

This compound remains a compound of interest due to its historical significance and its classification within the 8-aminoquinoline class of antimalarials. While its clinical use has been superseded by newer and safer drugs, the study of its chemical properties and biological activities can still provide valuable insights for the development of novel antimalarial agents, particularly those targeting the liver stages of Plasmodium. This technical guide has summarized the available information on this compound, highlighting the need for further experimental investigation to fully characterize its physicochemical properties, delineate its precise mechanism of action, and establish a comprehensive safety and efficacy profile.

References

- 1. Experimental determination of the physicochemical properties of lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of inhibitors of arachidonic acid metabolism on Paf-induced gastric mucosal necrosis and haemoconcentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine price & availability - MOLBASE [molbase.com]

- 5. researchgate.net [researchgate.net]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of phospholipase A2 activation and arachidonic acid metabolism in the cytotoxic functions of rat NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scientificarchives.com [scientificarchives.com]

- 13. med.nyu.edu [med.nyu.edu]

- 14. Efficiency of Plasmocin™ on various mammalian cell lines infected by mollicutes in comparison with commonly used antibiotics in cell culture: a local experience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancement of phospholipase A2 activation by phosphatidic acid endogenously formed through phospholipase D action in rat peritoneal mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficiency of Plasmocin™ on various mammalian cell lines infected by mollicutes in comparison with commonly used antibiotics in cell culture: a local experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Dawn and Dusk of Plasmocid: An In-depth Technical Guide to its Early Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmocid, an early 8-aminoquinoline derivative, represents a pivotal yet cautionary chapter in the history of antimalarial drug development. Synthesized in the 1930s, it was among the first synthetic compounds to show activity against the exoerythrocytic stages of the Plasmodium parasite, offering hope for a radical cure for relapsing malarias like P. vivax. However, its promising efficacy was quickly overshadowed by severe toxicity, particularly neurotoxicity, which ultimately led to its discontinuation and paved the way for the development of safer alternatives like primaquine. This technical guide provides a comprehensive overview of the early clinical studies and development of this compound, focusing on the available quantitative data, experimental methodologies, and the underlying mechanisms of action and toxicity.

Efficacy and Toxicity in Early Clinical Studies

Early clinical investigations of this compound, conducted primarily in the 1930s and 1940s, demonstrated its ability to prevent relapses of vivax malaria. However, these studies also revealed a narrow therapeutic window and a high incidence of serious adverse effects. The quantitative data from these early reports are often sparse by modern standards, but a summary of the available information is presented below.

Table 1: Summary of Early Clinical Data on this compound for Vivax Malaria

| Parameter | Finding | Reference |

| Therapeutic Dosage | Often administered in combination with quinine. Daily dosages for this compound were in the range of 20-30 mg. | [1] |

| Efficacy | Effective in preventing relapses of P. vivax malaria when combined with a blood schizonticide like quinine. | [1][2] |

| Adverse Events | Common: Abdominal cramps, nausea, methemoglobinemia. | [1][2] |

| Serious: Hemolytic anemia (especially in individuals with G6PD deficiency), central nervous system toxicity. | [2] | |

| Neurotoxicity Symptoms | Vertigo, paresis (muscular weakness), and diplopia (double vision) were reported in human subjects. | [3] |

Preclinical Neurotoxicity Studies in Rhesus Monkeys

The severe neurological side effects observed in humans prompted extensive preclinical evaluation in animal models. Rhesus monkeys were found to be a particularly sensitive species for studying this compound-induced neurotoxicity.

Table 2: Summary of this compound Neurotoxicity Data in Rhesus Monkeys

| Parameter | Finding | Reference |

| Effective Neurotoxic Dose | Daily doses of 2.5-10 mg/kg administered via nasogastric tube induced neurological symptoms. | |

| Observed Neurological Signs | Ataxia (incoordination), nystagmus (involuntary eye movements), loss of pupillary reflexes, and generalized motor impairment. | |

| Histopathological Findings | Severe, localized degenerative changes in the central nervous system, particularly affecting the nuclei of cranial nerves III, IV, and VI, as well as the vestibular nuclei. | [3] |

Experimental Protocol: Neurotoxicity Assessment in Rhesus Monkeys

The following protocol outlines the methodology used in early studies to assess the neurotoxicity of this compound in Rhesus monkeys.

Objective: To characterize the neurological effects and central nervous system pathology induced by this compound administration.

Animal Model: Adult Rhesus monkeys (Macaca mulatta)

Drug Administration:

-

Formulation: this compound dihydrochloride dissolved in water.

-

Route: Nasogastric tube.

-

Dosage: 2.5 to 10 mg/kg body weight per day.

-

Frequency: Once daily.

-

Duration: Until the development of clear neurological signs, typically within a few days.

Observation and Endpoints:

-

Clinical Observation: Monkeys were observed multiple times daily for the onset and progression of neurological signs, including ataxia, nystagmus, pupillary light reflex, and general motor activity.

-

Termination: Animals were euthanized upon the presentation of definitive neurological symptoms to prevent undue suffering and for timely tissue collection.

-

Histopathology: Following euthanasia, the brain and other neural tissues were collected, fixed, and processed for histological examination to identify and characterize pathological changes.

Mechanism of Action and Toxicity

The precise molecular targets of this compound were not fully elucidated during its time of use. However, as an 8-aminoquinoline, its mechanism of action is believed to be similar to that of primaquine, involving the generation of reactive oxygen species that disrupt parasite mitochondrial function and induce oxidative damage.

The severe toxicity of this compound is a critical aspect of its history.

Hemolytic Toxicity

This compound, like other 8-aminoquinolines, can induce hemolytic anemia, particularly in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[2] This is due to the drug's ability to generate oxidative stress, which overwhelms the red blood cells' antioxidant capacity in G6PD-deficient individuals, leading to hemolysis.

Neurotoxicity

The neurotoxic effects of this compound are a defining feature that limited its clinical utility. Early research in Rhesus monkeys pointed towards a direct toxic effect on specific neuronal populations within the brainstem.[3] The exact molecular mechanism remains to be fully understood but is thought to involve mitochondrial dysfunction and the induction of apoptotic pathways in susceptible neurons.

Structure-Activity Relationship (SAR)

The development of this compound and the subsequent quest for safer alternatives spurred early investigations into the structure-activity relationships of 8-aminoquinolines. A key finding was the profound impact of the alkylamino side chain at the 8-position of the quinoline nucleus on both antimalarial activity and toxicity. The structure of this compound, 8-((3-(diethylamino)propyl)amino)-6-methoxyquinoline, was subtly different from the later, less toxic primaquine. This difference in the side chain structure is believed to be a major determinant of their differing toxicity profiles.

Chemical Synthesis

The synthesis of this compound involves the coupling of 8-amino-6-methoxyquinoline with a suitable diethylaminopropyl halide. The general synthetic scheme is outlined below.

Logical Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

This compound holds a significant, albeit sobering, place in the history of medicinal chemistry and tropical medicine. Its development marked a critical step towards a radical cure for malaria, but its severe toxicity underscored the importance of a therapeutic window and the need for rigorous preclinical safety evaluation. The lessons learned from the early clinical experiences with this compound directly influenced the development of safer and more effective 8-aminoquinolines, which remain essential tools in the global effort to eliminate malaria. Further research into the precise molecular mechanisms of this compound's neurotoxicity could still yield valuable insights for the design of novel therapeutics with improved safety profiles.

References

Toxicological Profile of Early 8-Aminoquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of early 8-aminoquinolines, with a primary focus on the archetypal compounds, pamaquine and primaquine. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of antimalarial discovery and toxicology. This guide summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the underlying toxicological pathways and workflows.

Introduction to 8-Aminoquinoline Toxicity

The 8-aminoquinoline class of drugs, including the early compounds pamaquine (formerly Plasmochin) and its successor primaquine, have been pivotal in the fight against malaria, particularly in providing a radical cure for relapsing forms caused by Plasmodium vivax and P. ovale. However, their clinical utility is significantly hampered by a distinct toxicological profile, primarily characterized by two dose-dependent adverse effects: hemolytic anemia in individuals with a genetic deficiency in glucose-6-phosphate dehydrogenase (G6PD), and methemoglobinemia. Understanding the mechanisms and quantitative aspects of these toxicities is crucial for the development of safer and more effective antimalarial agents.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for pamaquine and primaquine, providing a basis for comparison of their acute toxicity and dose-related adverse effects.

Table 1: Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 | Other Acute Toxicity Data |

| Pamaquine | Mouse | Oral | 68 mg/kg | LDLo (Human, unreported route): 7.353 mg/kg[1] |

| Primaquine | Mouse | Oral | - | Deaths observed at 40 mg/kg/day ((+)-PQ enantiomer)[2] |

LD50: Lethal dose for 50% of the test population. LDLo: Lowest published lethal dose.

Table 2: Dose-Response Data for Methemoglobinemia

| Compound | Species | Dose | Peak Methemoglobin Level | Reference |

| Primaquine | Human | 0.58 mg/kg/day | 4-9% (Day 15) | [3] |

| Primaquine | Human | 0.83 mg/kg/day | 4-9% (Day 15) | [3] |

| Primaquine | Human | 1.17 mg/kg/day | 4-9% (Day 15) | [3] |

| Primaquine | Human | 0.25 mg/kg/day for 14 days | 3.1-6.5% | [4][5] |

| Primaquine | Human | 15 mg/day for 14 days | 2.0-15.6% | [6] |

Core Toxicological Mechanisms

The toxicity of 8-aminoquinolines is not caused by the parent drug itself but rather by its metabolites. The metabolic activation and subsequent induction of oxidative stress are central to their adverse effects.

Metabolic Activation

Primaquine and other 8-aminoquinolines undergo metabolic activation in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. This process generates reactive metabolites, such as 5-hydroxyprimaquine (5-HPQ), which are believed to be the primary drivers of toxicity.[7][8] The involvement of CYP2D6 explains the observed variability in patient responses to primaquine, as genetic polymorphisms in this enzyme can lead to differences in metabolic activity.[9][10][11][12][13]

Oxidative Stress and Hemolysis in G6PD Deficiency

Individuals with G6PD deficiency have a reduced capacity to produce NADPH, a critical molecule for maintaining the reduced state of glutathione (GSH) in red blood cells. GSH is essential for detoxifying reactive oxygen species (ROS). The reactive metabolites of 8-aminoquinolines generate significant amounts of ROS within erythrocytes. In G6PD-deficient individuals, the diminished capacity to neutralize these ROS leads to overwhelming oxidative stress.[4][7] This results in oxidative damage to cellular components, most notably the erythrocyte cytoskeleton. The formation of disulfide-linked hemoglobin-skeletal protein adducts is a key event, leading to erythrocyte membrane rigidity, premature recognition, and clearance by the spleen, manifesting as hemolytic anemia.[5][7][14]

Methemoglobinemia

The generation of ROS by 8-aminoquinoline metabolites also leads to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, and its accumulation in the blood leads to a condition known as methemoglobinemia, characterized by cyanosis.[3][4][5][15]

Signaling and Experimental Workflow Diagrams

To visually represent the complex processes involved in 8-aminoquinoline toxicity and the experimental approaches to study them, the following diagrams have been generated using the DOT language.

Caption: Metabolic activation and toxicological pathway of 8-aminoquinolines.

Caption: General experimental workflow for assessing 8-aminoquinoline toxicity.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicological profile of 8-aminoquinolines.

In Vitro Hemolysis Assay

Objective: To determine the hemolytic potential of an 8-aminoquinoline compound on normal and G6PD-deficient red blood cells.

Materials:

-

Freshly collected whole blood with anticoagulant (e.g., EDTA) from normal and G6PD-deficient donors.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

8-aminoquinoline compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Positive control: 1% Triton X-100 solution.

-

Negative control: Vehicle (e.g., PBS with the same concentration of DMSO as the test samples).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Prepare Red Blood Cell (RBC) Suspension:

-

Centrifuge whole blood at 500 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the RBC pellet with 5 volumes of cold PBS, gently resuspend, and centrifuge again. Repeat this washing step three times.

-

After the final wash, prepare a 2% (v/v) RBC suspension in PBS.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the 8-aminoquinoline compound at various concentrations (serial dilutions) to the respective wells.

-

Add 100 µL of the positive control (1% Triton X-100) and negative control (vehicle) to separate wells.

-

-

Incubation:

-

Add 100 µL of the 2% RBC suspension to each well.

-

Incubate the plate at 37°C for 1-4 hours with gentle shaking.

-

-

Measurement:

-

After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs.

-

Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 541 nm, which corresponds to the amount of released hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

-

In Vitro Methemoglobin Induction Assay

Objective: To quantify the formation of methemoglobin in red blood cells upon exposure to an 8-aminoquinoline.

Materials:

-

Freshly collected whole blood with anticoagulant.

-

PBS, pH 7.4.

-

8-aminoquinoline compound stock solution.

-

Reagents for methemoglobin measurement (e.g., potassium ferricyanide and potassium cyanide for the cyanmethemoglobin method).

-

Spectrophotometer.

Procedure:

-

RBC Preparation:

-

Prepare a washed RBC suspension as described in the hemolysis assay protocol.

-

-

Incubation:

-

Incubate the RBC suspension with various concentrations of the 8-aminoquinoline compound at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).

-

-

Methemoglobin Measurement (Cyanmethemoglobin Method):

-

At each time point, take an aliquot of the RBC suspension.

-

Lyse the RBCs in a hypotonic solution.

-

To one aliquot of the lysate, add potassium ferricyanide to convert all hemoglobin to methemoglobin. Then add potassium cyanide to form cyanmethemoglobin. Measure the absorbance at 540 nm (Total Hemoglobin).

-

To another aliquot of the lysate, add potassium cyanide directly to convert the existing methemoglobin to cyanmethemoglobin. Measure the absorbance at 540 nm (Methemoglobin).

-

-

Data Analysis:

-

Calculate the percentage of methemoglobin using the ratio of the absorbances.

-

G6PD Deficiency Screening (Methemoglobin Reduction Test)

Objective: To screen for G6PD deficiency in blood samples.

Principle: This test relies on the ability of G6PD to generate NADPH, which is required for the reduction of methemoglobin back to hemoglobin in the presence of an electron carrier like methylene blue. In G6PD-deficient cells, this reduction is impaired.

Materials:

-

Whole blood with anticoagulant.

-

Sodium nitrite solution.

-

Methylene blue solution.

-

Incubator or water bath at 37°C.

Procedure:

-

Oxidation:

-

Add sodium nitrite to a blood sample to induce the formation of methemoglobin (the blood will turn brown).

-

-

Reduction:

-

Add methylene blue to the sample. Methylene blue acts as an electron carrier, facilitating the reduction of methemoglobin via the NADPH-dependent methemoglobin reductase pathway.

-

-

Incubation:

-

Incubate the mixture at 37°C for a defined period (e.g., 3 hours).

-

-

Observation:

-

Normal G6PD activity: The blood will revert to a red color due to the efficient reduction of methemoglobin.

-

G6PD deficiency: The blood will remain brown, indicating impaired methemoglobin reduction.

-

Conclusion

The early 8-aminoquinolines, pamaquine and primaquine, exhibit a well-defined toxicological profile centered on metabolism-dependent oxidative stress, leading to hemolytic anemia in G6PD-deficient individuals and methemoglobinemia. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of new antimalarial therapies. The insights provided in this technical guide aim to facilitate further research into safer and more effective 8-aminoquinoline derivatives and other novel antimalarial compounds, ultimately contributing to the global effort to eradicate malaria.

References

- 1. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]

- 2. Scalable Preparation and Differential Pharmacologic and Toxicologic Profiles of Primaquine Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemolysis Assay [protocols.io]

- 4. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primaquine-induced hemolytic anemia: formation of free radicals in rat erythrocytes exposed to 6-methoxy-8-hydroxylaminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacometric assessment of primaquine induced haemolysis in glucose-6-phosphate dehydrogenase deficiency [elifesciences.org]

- 7. Primaquine-induced hemolytic anemia: role of membrane lipid peroxidation and cytoskeletal protein alterations in the hemotoxicity of 5-hydroxyprimaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive Oxygen Species and Their Involvement in Red Blood Cell Damage in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Modelling primaquine-induced haemolysis in G6PD deficiency - Research - Institut Pasteur [research.pasteur.fr]

- 11. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. [PDF] Primaquine-induced hemolytic anemia: formation and hemotoxicity of the arylhydroxylamine metabolite 6-methoxy-8-hydroxylaminoquinoline. | Semantic Scholar [semanticscholar.org]

- 15. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Plasmocid: A Technical Guide to its Classification as an 8-Aminoquinoline Antimalarial

Introduction

Plasmocid belongs to the 8-aminoquinoline class of antimalarial drugs, a group of synthetic compounds pivotal in the fight against relapsing forms of malaria.[1][2] Historically, the 8-aminoquinolines were the first synthetic antimalarials developed, with primaquine being the most well-known and clinically significant member of this class.[1][3] This technical guide provides an in-depth analysis of this compound's classification, mechanism of action, therapeutic applications, and associated toxicities, with a focus on the underlying experimental methodologies and data for researchers and drug development professionals.

Classification of Antimalarial Drugs

Antimalarial drugs are broadly classified based on their chemical structure and their stage-specific activity against the Plasmodium parasite's life cycle.[4][5] The 8-aminoquinolines are distinct from other major classes such as the 4-aminoquinolines (e.g., chloroquine), quinoline-methanols (e.g., mefloquine), and artemisinin derivatives.[3][6]

Mechanism of Action

The precise mechanism of action for 8-aminoquinolines is complex and not fully elucidated, but it is widely accepted to involve a two-step biochemical relay.[7]

-

Metabolic Activation: 8-aminoquinolines are prodrugs, meaning they are administered in an inactive form and must be metabolized by the host to exert their antimalarial effect.[8] This bioactivation is primarily mediated by cytochrome P450 enzymes in the liver, predominantly CYP2D6, which convert the parent compound into reactive intermediates.[7][9]

-

Generation of Oxidative Stress: The active metabolites then undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS).[7] This surge in oxidative stress is thought to interfere with the parasite's mitochondrial function and damage its DNA, ultimately leading to parasite death.[2]

While the primary mechanism is ROS-mediated, some studies suggest that certain 8-aminoquinolines may also inhibit hematin polymerization, a pathway targeted by chloroquine.[10] However, for primaquine and related compounds like this compound, this is considered a weaker, secondary mechanism.[10]

Therapeutic Use and Efficacy

The primary clinical utility of 8-aminoquinolines is the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[2] These species can form dormant liver stages called hypnozoites, which are not targeted by most other antimalarials. The 8-aminoquinolines are unique in their ability to eradicate these hypnozoites, thereby preventing future relapses of the disease.[11][12] Additionally, some 8-aminoquinolines exhibit activity against the mature gametocytes of P. falciparum, which is crucial for blocking the transmission of malaria from infected individuals to mosquitoes.[2]

The efficacy of antimalarial compounds is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the parasite's growth in vitro.[13]

| Compound | Parasite Strain | IC50 (µg/mL) | Reference |

| 8-Aminoquinoline Analogue 1 | P. falciparum (D6, drug-sensitive) | 0.19 - 0.92 | [14] |

| 8-Aminoquinoline Analogue 2 | P. falciparum (W2, drug-resistant) | 0.12 - 0.82 | [14] |

| Primaquine | P. falciparum | ~20 µM | [15] |

| Artesunate (Reference) | P. falciparum (K1, chloroquine-resistant) | 0.2 ng/mL | [16] |

Toxicity Profile

The major limiting factor for the widespread use of 8-aminoquinolines is their potential to induce acute hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[17][18] G6PD is crucial for protecting red blood cells from oxidative damage.[11] In G6PD-deficient individuals, the oxidative stress generated by 8-aminoquinoline metabolites leads to the premature destruction of red blood cells (hemolysis), which can result in severe anemia, jaundice, and in rare cases, renal failure.[11][17][19] Therefore, G6PD testing is often recommended before administering 8-aminoquinoline therapy.[11]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This assay is a widely used method to determine the in vitro efficacy of antimalarial compounds against P. falciparum.[20]

Principle: The assay measures the proliferation of the parasite by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[20]

Methodology:

-

Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in a suitable culture medium.[21]

-

Drug Dilution: The test compounds are serially diluted to various concentrations.

-

Incubation: The parasite culture is incubated with the different drug concentrations in a 96-well plate for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).[20]

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release the parasite DNA and allow for staining.[20]

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[20]

-

IC50 Calculation: The fluorescence data is used to generate a dose-response curve, from which the IC50 value is calculated.[20]

In Vivo Hemolytic Toxicity Assay

This assay evaluates the hemolytic potential of 8-aminoquinolines in an animal model that mimics G6PD deficiency in humans.[17]

Principle: G6PD-deficient mice are used to assess the extent of red blood cell lysis after administration of the test compound.[17]

Methodology:

-

Animal Model: G6PD-deficient mice are used as the experimental group, with wild-type mice serving as controls.[17]

-

Drug Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses for a specified duration.[17]

-

Sample Collection: Blood samples are collected at baseline and at set time points after drug administration.[17]

-

Hemolytic Parameter Measurement: Several parameters are measured to assess hemolysis, including:

-

Data Analysis: The changes in these parameters in the G6PD-deficient mice are compared to the wild-type controls to determine the dose-dependent hemolytic toxicity of the compound.[17]

Conclusion

This compound is classified as an 8-aminoquinoline antimalarial, a class of drugs essential for the radical cure of relapsing malaria. Its mechanism of action is primarily dependent on metabolic activation and the subsequent generation of oxidative stress, which is lethal to the parasite. While effective, its clinical use is constrained by the risk of hemolytic anemia in G6PD-deficient individuals. A thorough understanding of its pharmacology, efficacy, and toxicity, supported by robust experimental data, is crucial for the continued development and strategic deployment of this compound and other 8-aminoquinolines in the global effort to eradicate malaria.

References

- 1. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Anti malarial drug classification | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 8. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]

- 9. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 10. journals.asm.org [journals.asm.org]

- 11. G6PD deficiency and malaria | PVIVAX [vivaxmalaria.org]

- 12. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An In vivo Drug Screening Model Using Glucose-6-Phosphate Dehydrogenase Deficient Mice to Predict the Hemolytic Toxicity of 8-Aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Safety of 8-aminoquinolines given to people with G6PD deficiency: protocol for systematic review of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mmv.org [mmv.org]

Initial In Vitro Efficacy of Plasmocid Against Plasmodium falciparum

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the initial in vitro studies conducted to evaluate the antiplasmodial activity of Plasmocid, a novel investigational compound. The methodologies, data, and workflows detailed herein are designed for researchers, scientists, and drug development professionals engaged in antimalarial research.

Quantitative Data Summary

The antiplasmodial potency of this compound was determined against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit parasite growth by 50%, were calculated from dose-response curves. Chloroquine was used as a standard reference drug in all assays. The results are summarized in the table below.

| Compound | P. falciparum Strain | IC50 (µM) [Mean ± SD] |

| This compound | 3D7 (Chloroquine-Sensitive) | 1.25 ± 0.18 |

| This compound | Dd2 (Chloroquine-Resistant) | 2.50 ± 0.32 |

| Chloroquine | 3D7 (Chloroquine-Sensitive) | 0.02 ± 0.005 |

| Chloroquine | Dd2 (Chloroquine-Resistant) | 0.45 ± 0.06 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used techniques for in vitro antiplasmodial drug susceptibility testing.[1][2][3]

Plasmodium falciparum Culture Maintenance

Continuous in vitro cultures of the asexual erythrocytic stages of P. falciparum strains 3D7 and Dd2 were maintained as follows:

-

Culture Medium : The parasites were cultured in RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I.[1][4][5] Human erythrocytes (O+) served as host cells.

-

Culture Conditions : Cultures were maintained in sterile T25 or T75 flasks at a 2-5% hematocrit.[3] The flasks were incubated at 37°C in a modular incubation chamber with a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[3][4]

-

Monitoring and Sub-culturing : Parasite growth was monitored daily by microscopic examination of Giemsa-stained thin blood smears.[3] Cultures were sub-cultured every 2-3 days to maintain a parasitemia level between 1-5% by adding fresh erythrocytes and complete culture medium.[3]

-

Synchronization : For the assays, parasite cultures were synchronized to the ring stage using a 5% D-sorbitol treatment to ensure consistency.[6]

SYBR Green I-Based Fluorescence Assay

This assay was the primary method used to determine the IC50 values by measuring parasite DNA content as an indicator of growth.[7][8]

-

Preparation of Drug Plates : Stock solutions of this compound and chloroquine were prepared in DMSO. Serial two-fold dilutions were made in a separate 96-well plate to create a concentration gradient.[3][6] 100 µL of each drug dilution was then transferred in triplicate to a black, clear-bottom 96-well assay plate.[3] Wells containing parasitized red blood cells with no drug served as the drug-free control (100% growth), and wells with uninfected red blood cells served as the background control.[3]

-

Assay Initiation : A synchronized ring-stage parasite culture was diluted to a final parasitemia of 0.5% and a hematocrit of 2% in the complete medium. 100 µL of this parasite suspension was added to each well of the drug plate.[6][9]

-

Incubation : The assay plates were incubated for 72 hours under the standard culture conditions described in section 2.1.[6][10]

-

Lysis and Staining : Following incubation, 100 µL of SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, and 1X SYBR Green I dye) was added to each well.[6] The plates were gently mixed and incubated in the dark at room temperature for 1-2 hours.[6]

-

Fluorescence Reading : The fluorescence intensity of each well was measured using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 530 nm.[6][11]

Data Analysis and IC50 Determination

-

The average fluorescence readings from the triplicate wells for each concentration were calculated.

-

The average fluorescence value of the background control (uninfected RBCs) was subtracted from all other readings.[3]

-

The data were normalized by expressing the fluorescence at each drug concentration as a percentage of the drug-free control.[3]

-